molecular formula C10H13ClN4 B2913688 [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride CAS No. 2193060-82-9

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

Cat. No.: B2913688
CAS No.: 2193060-82-9
M. Wt: 224.69
InChI Key: HXTMEDXLARDSNL-UHFFFAOYSA-N
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Description

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a pyridine core substituted at the 3-position with a 3-methylpyrazole moiety. The compound’s molecular formula is C₁₀H₁₄ClN₄ (based on parent amine + HCl), with a molecular weight of 236.32 g/mol (free amine) and 276.38 g/mol as the hydrochloride salt (). It is listed in Enamine Ltd’s catalog with a purity of 95% and CAS number 341.58 (though this may require further verification due to inconsistencies in ).

Properties

IUPAC Name

[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTMEDXLARDSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The resulting intermediate is then treated with methanamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents such as acid chlorides or anhydrides. This reaction is critical for modifying solubility or introducing targeting moieties.

Example Reaction:  6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine+RCOClRCONH CH2 Pyridine Pyrazole+HCl\text{ 6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine}+\text{RCOCl}\rightarrow \text{RCONH CH}_2\text{ Pyridine Pyrazole}+\text{HCl}

  • Conditions : Conducted in dichloromethane or toluene with bases like triethylamine .
  • Applications : Used to synthesize amide derivatives for kinase inhibitors (e.g., RET inhibitors) .

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides, forming secondary or tertiary amines. This is exploited in drug discovery to enhance metabolic stability.

Example Reaction:  6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine+R XR NH CH2 Pyridine Pyrazole+HX\text{ 6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine}+\text{R X}\rightarrow \text{R NH CH}_2\text{ Pyridine Pyrazole}+\text{HX}

  • Reagents : Alkyl iodides/bromides (e.g., methyl iodide) .
  • Catalysis : Often requires polar aprotic solvents (e.g., DMF) and mild heating .

Condensation Reactions

The amine forms Schiff bases with aldehydes or ketones, a key step in synthesizing imine-linked frameworks.

Example Reaction:  6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine+RCHORCH N CH2 Pyridine Pyrazole+H2O\text{ 6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine}+\text{RCHO}\rightarrow \text{RCH N CH}_2\text{ Pyridine Pyrazole}+\text{H}_2\text{O}

  • Conditions : Catalyzed by acetic acid or molecular sieves .
  • Applications : Intermediate for heterocyclic compounds like pyrazolo-pyrimidines .

Coupling Reactions

The pyridine and pyrazole rings enable metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for structural diversification.

Example Reaction:  6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine+Ar B OH 2PdAr Pyridine Pyrazole+Byproducts\text{ 6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{Ar Pyridine Pyrazole}+\text{Byproducts}

  • Catalysts : Pd(PPh3_3)4_4 or PdCl2_2(dppf) .
  • Applications : Synthesis of biphenyl derivatives for anticancer agents .

Decarboxylation and Cyclization

Under acidic or oxidative conditions, the amine can facilitate decarboxylation or cyclization to form fused heterocycles.

Example Reaction:  6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamineCuO Pyrido 3 4 b pyrazole+CO2\text{ 6 3 Methyl 1H pyrazol 1 yl pyridin 3 yl methanamine}\xrightarrow{\text{CuO }}\text{Pyrido 3 4 b pyrazole}+\text{CO}_2

  • Conditions : Copper(II) oxide in polar solvents at 120°C .
  • Outcome : Generates tricyclic structures with potential bioactivity .

Scientific Research Applications

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, synthetic, and physicochemical properties of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Synthetic Highlights
This compound (Target) C₁₀H₁₄ClN₄ 276.38 Pyridine-3-yl, 3-methylpyrazole 341.58 Alkylation of pyrazole with halogenated pyridine derivatives (e.g., 1-bromo-3-chloropropane)
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Pyridine-3-yl, 3-trifluoromethylpyrazole 1255041-98-5 Substitution with trifluoromethyl group enhances lipophilicity and metabolic stability
C-(6-Chloro-pyridin-3-yl)-Methylamine hydrochloride C₆H₈Cl₂N₂ 199.12 Pyridine-3-yl, 6-chloro substituent 153471-65-9 Direct chlorination of pyridine followed by reductive amination
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride C₆H₇Cl₂N₅ 220.06 Triazolopyridazine core, 6-chloro substituent 518050-85-6 Multi-step cyclization to form fused triazole-pyridazine ring
1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride C₂₄H₂₆ClN₃O 408.94 Carbazole, methoxybenzyl 1431612-23-5 Buchwald-Hartwig coupling for carbazole functionalization

Key Findings:

Structural Variations :

  • The target compound uses a pyridine-pyrazole scaffold, while others employ distinct cores (e.g., triazolopyridazine in or carbazole in ). The pyrazole’s 3-methyl group (target) vs. 3-trifluoromethyl () highlights how electron-donating vs. electron-withdrawing substituents modulate electronic properties.
  • Chlorinated analogs (e.g., C-(6-Chloro-pyridin-3-yl)-Methylamine hydrochloride) simplify the scaffold but may reduce binding affinity due to the absence of heterocyclic diversity.

Physicochemical Properties: The trifluoromethyl-substituted analog () has a higher molecular weight (278.66 vs. 276.38) and increased lipophilicity, which could enhance blood-brain barrier penetration.

Synthetic Approaches :

  • The target compound’s synthesis aligns with methods for pyrazole alkylation (e.g., N-SEM protection and coupling with halogenated pyridines).
  • Hydrochloride salt formation is commonly achieved via aqueous HCl treatment, as seen in for analogous amines.

Pharmacological Implications :

  • Pyrazole-containing compounds (target and ) are prevalent in kinase inhibitor design due to their hydrogen-bonding capacity.
  • Carbazole derivatives () are associated with DNA intercalation or topoisomerase inhibition, suggesting divergent therapeutic applications.

Biological Activity

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with pyridine derivatives, followed by amination processes. The resulting compound features a pyridine ring substituted at the 6-position with a pyrazole moiety, which is known for its versatile biological properties.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine scaffolds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM depending on structural modifications .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.43Microtubule destabilization
10cHepG24.98Apoptosis induction
7hMDA-MB-2317.84Caspase activation

These compounds showed effective inhibition of microtubule assembly and induced apoptosis through caspase activation, highlighting their potential as anticancer agents.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been evaluated for anti-inflammatory effects. Some studies report that specific pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For example, certain derivatives demonstrated IC50 values as low as 0.01 μM against COX-2, indicating potent anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX EnzymeIC50 (μM)Selectivity Index
150aCOX-15.40>344
150bCOX-20.01>10,497
150csEH1.78>189

These findings suggest that modifications in the pyrazole structure can lead to enhanced selectivity and potency against inflammatory pathways.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, compounds with similar structures have been shown to modulate microtubule dynamics and induce apoptosis in cancer cells through the activation of caspases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Model : A study demonstrated that a related pyrazole compound significantly inhibited tumor growth in xenograft models of MDA-MB-231 cells.
  • Inflammation Models : In vivo studies indicated that specific pyrazole derivatives reduced edema in carrageenan-induced inflammation models, showcasing their therapeutic potential.

Q & A

Q. How can computational methods aid in the design of novel derivatives?

  • Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like α7 nicotinic receptors. Combine with QSAR models to prioritize synthetic targets .

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